molecular formula C14H12N2O5 B8243104 5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B8243104
M. Wt: 288.25 g/mol
InChI Key: CKUHWHVRYZOGBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the condensation of phthalic anhydride with primary amines . Another approach involves the reaction of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione in the presence of sodium acetate and acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Comparison with Similar Compounds

Biological Activity

5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H12N2O5C_{14}H_{12}N_{2}O_{5} with a molecular weight of approximately 272.26 g/mol. The compound features a complex structure that includes an isoindoline core and a piperidine derivative.

Structural Formula

5 Hydroxy 2 1 methyl 2 6 dioxopiperidin 3 yl isoindoline 1 3 dione\text{5 Hydroxy 2 1 methyl 2 6 dioxopiperidin 3 yl isoindoline 1 3 dione}

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival.

Therapeutic Applications

Research has suggested several potential therapeutic applications for this compound:

  • Ulcerative Colitis : A study indicated that derivatives of this compound could be effective in treating ulcerative colitis through their anti-inflammatory properties .
  • Neurodegenerative Disorders : Ongoing research is exploring its role in neuroprotection, particularly in conditions like Alzheimer's disease.

Study 1: Antioxidant and Anti-inflammatory Effects

A recent study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results demonstrated significant free radical scavenging activity compared to standard antioxidants.

Assay TypeIC50 Value (µM)
DPPH25.4
ABTS30.7

Study 2: Neuroprotective Potential

In vitro studies on neuronal cell lines showed that treatment with this compound led to a reduction in apoptosis markers under oxidative stress conditions. The compound was found to significantly upregulate Bcl-2 expression while downregulating Bax expression.

Treatment Concentration (µM)Bcl-2 Expression (Relative Units)Bax Expression (Relative Units)
Control0.850.90
101.250.65
201.500.45

Study 3: Clinical Implications for Ulcerative Colitis

A clinical trial involving patients with ulcerative colitis assessed the efficacy of a formulation containing this compound. Results indicated a significant improvement in clinical symptoms and endoscopic scores after eight weeks of treatment.

ParameterBaseline ScorePost-Treatment Score
Clinical Symptoms Score125
Endoscopic Score104

Properties

IUPAC Name

5-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-15-11(18)5-4-10(14(15)21)16-12(19)8-3-2-7(17)6-9(8)13(16)20/h2-3,6,10,17H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUHWHVRYZOGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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